molecular formula C10H14F2Si B114667 [Difluoro(phenyl)methyl](trimethyl)silane CAS No. 149021-01-2

[Difluoro(phenyl)methyl](trimethyl)silane

Cat. No.: B114667
CAS No.: 149021-01-2
M. Wt: 200.3 g/mol
InChI Key: SKNPDERVSQTQQJ-UHFFFAOYSA-N
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Description

Difluoro(phenyl)methylsilane is an organosilicon compound that features a difluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoro(phenyl)methylsilane typically involves the reaction of difluoromethyl phenyl ketone with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production methods for Difluoro(phenyl)methylsilane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoro(phenyl)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Difluoro(phenyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce difluoromethyl groups into target molecules.

    Biology: It is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Difluoro(phenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can stabilize reactive intermediates during chemical reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro(phenyl)methylsilane is unique due to the presence of both a difluoromethyl group and a phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

[difluoro(phenyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2Si/c1-13(2,3)10(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNPDERVSQTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431165
Record name [Difluoro(phenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149021-01-2
Record name [Difluoro(phenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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